Varioxirane

Description

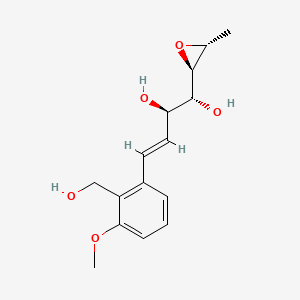

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(E,1R,2R)-4-[2-(hydroxymethyl)-3-methoxyphenyl]-1-[(2R,3R)-3-methyloxiran-2-yl]but-3-ene-1,2-diol |

InChI |

InChI=1S/C15H20O5/c1-9-15(20-9)14(18)12(17)7-6-10-4-3-5-13(19-2)11(10)8-16/h3-7,9,12,14-18H,8H2,1-2H3/b7-6+/t9-,12-,14-,15+/m1/s1 |

InChI Key |

QNXZXQFMPYBZPW-QSPXFUDCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O1)[C@@H]([C@@H](/C=C/C2=C(C(=CC=C2)OC)CO)O)O |

Canonical SMILES |

CC1C(O1)C(C(C=CC2=C(C(=CC=C2)OC)CO)O)O |

Synonyms |

varioxirane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Varioxirane and Its Analogues

Retrosynthetic Analysis of the Varioxirane Core Structure

The synthetic strategy for this compound often begins with a retrosynthetic analysis, which involves conceptually breaking down the complex target molecule into simpler, commercially available starting materials. A common approach to the this compound core involves disconnecting the molecule at key bonds to reveal logical precursors.

One published retrosynthetic analysis of this compound (2) envisions it as being derived from varitriol (B143310) (1). acs.org This proposed biosynthetic pathway suggests that an enzymatic intramolecular S2 epoxide ring opening of this compound could lead to the formation of varitriol. mdpi.com This relationship highlights the importance of the epoxide moiety in this compound's structure and its potential as a key intermediate in the synthesis of related natural products.

Further disconnection of the this compound structure often leads to simpler building blocks. For instance, a synthetic plan for this compound and its analogues has utilized a retrosynthetic strategy that breaks the molecule down into key fragments like a β-ketophosphonate and an aldehyde. acs.org This approach simplifies the complex structure into manageable subunits that can be synthesized independently and then coupled together.

A different retrosynthetic approach for the synthesis of varioxiranol A, a related compound, starts from the chiral pool, specifically from 1,2-O-isopropylidene-d-glyceraldehyde. mdpi.com This strategy leverages a readily available chiral starting material to control the stereochemistry of the final product. The key disconnection in this approach is a Julia–Kocienski olefination reaction to couple an aromatic sulfone with a carbohydrate-derived aldehyde. mdpi.com This method is also proposed to be applicable to the synthesis of this compound itself. mdpi.com

Development of Novel Synthetic Pathways to this compound

The insights gained from retrosynthetic analysis have paved the way for the development of several total syntheses of this compound and its derivatives. These pathways often employ a range of modern synthetic reactions to achieve high levels of stereocontrol and efficiency.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomers

The first stereoselective total synthesis of this compound was a significant achievement, confirming the absolute configuration of the natural product. acs.orgnih.gov A key step in this synthesis was the Sharpless kinetic resolution of a racemic allylic alcohol. acs.org This reaction allowed for the separation of enantiomers, providing access to an enantiomerically enriched epoxy alcohol which was a crucial intermediate. The use of (−)-diisopropyl tartrate ((-)-DIPT) in this step ensured the formation of the desired stereoisomer. researchgate.net

The synthesis continued with the silylation of the secondary hydroxyl group, followed by a reaction with lithiated methyl phosphonate (B1237965) to generate a β-ketophosphonate. acs.org A subsequent Horner-Wadsworth-Emmons reaction with an appropriate aldehyde constructed the carbon skeleton of this compound. acs.orgnih.gov The final steps involved a diastereoselective reduction of an α,β-unsaturated ketone and deprotection to yield the target molecule. acs.orgnih.gov This synthesis not only provided access to this compound but also to an enantiomer of its proposed biosynthetic precursor. acs.orgnih.gov

Another strategy for achieving stereoselectivity in the synthesis of related compounds, like varioxiranol A, has been the use of a chiral pool approach starting from D-mannitol to produce isopropylidene-d-glyceraldehyde. mdpi.com The stereochemistry of the final product is controlled by the inherent chirality of the starting material and the stereoselective reactions employed throughout the synthesis, such as the Grignard addition to the glyceraldehyde derivative. mdpi.com

Total Synthesis Approaches to Complex this compound Derivatives

The synthetic strategies developed for this compound have been extended to the total synthesis of more complex derivatives. For example, the first total synthesis of varioxiranol A was accomplished, which also provided a route to its 4-epimer. mdpi.com This synthesis utilized a Julia-Kocienski coupling reaction between an aromatic sulfone and a carbohydrate-derived aldehyde as a key step. mdpi.com This approach is considered a general route for the synthesis of other varioxiranols, this compound, and varioxiranediols. mdpi.com

The synthesis of varitriol, a related natural product, has also been achieved from this compound, supporting the proposed biosynthetic relationship between these compounds. acs.orgacs.org This conversion demonstrates the utility of this compound as a synthetic intermediate for accessing other biologically active molecules. mdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

While the initial total syntheses of this compound focused on achieving the target molecule, there is a growing interest in developing more environmentally benign synthetic methods. The principles of green chemistry, such as the use of biocatalysis and flow chemistry, offer promising avenues for the future production of this compound and its analogues.

Biocatalytic Transformations for this compound Production

This compound is a natural product isolated from the fungus Emericella variecolor. mdpi.commdpi.comnih.gov This suggests that the biosynthesis of this compound in this organism is carried out by a series of enzymatic transformations. The identification and characterization of the biosynthetic gene cluster responsible for this compound production could enable the development of biocatalytic methods for its synthesis. acs.org

While specific biocatalytic transformations for the industrial production of this compound have not been extensively reported, the biosynthetic pathway itself provides a blueprint for potential enzymatic reactions. The formation of the epoxide ring, for example, is likely catalyzed by a specific epoxidase enzyme. Harnessing such enzymes in a laboratory or industrial setting could offer a highly selective and environmentally friendly alternative to traditional chemical epoxidation methods. The proposed biosynthetic pathway from a diene-diol precursor to this compound suggests the involvement of an epoxidation step. acs.org

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of complex molecules like this compound. These benefits can include improved reaction control, enhanced safety, and the potential for easier scale-up.

While a complete flow synthesis of this compound has not yet been published, several of the key reactions used in its batch synthesis are amenable to flow conditions. For example, Horner-Wadsworth-Emmons reactions, which have been used to construct the carbon backbone of this compound, can be efficiently performed in flow reactors. acs.orgnih.gov Similarly, reduction and deprotection steps can also be adapted to continuous processing.

The development of a flow-based synthesis of this compound would represent a significant advancement in the efficient and sustainable production of this natural product and its derivatives.

Metal-Catalyzed Reactions in this compound Synthesis

Metal catalysis is fundamental to the stereocontrolled synthesis of this compound, enabling the precise installation of chiral centers. The most critical metal-catalyzed step reported in its total synthesis is the Sharpless asymmetric epoxidation. researchgate.netacs.org This reaction is employed to create a chiral epoxide from an allylic alcohol precursor, which establishes a key stereocenter in the molecule.

In a reported total synthesis, an allylic alcohol was subjected to Sharpless kinetic resolution using a titanium(IV) isopropoxide catalyst in the presence of a chiral ligand, (-)-diethyl tartrate ((-)-DIPT), and an oxidant, tert-butyl hydroperoxide (TBHP). researchgate.netacs.org This reaction selectively epoxidizes one enantiomer of the racemic alcohol, yielding the desired epoxy alcohol with high enantiomeric excess, which is a crucial intermediate for this compound. acs.org

Other metal-mediated transformations are also integral to constructing the carbon skeleton. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate reagents often prepared and reacted with the aid of metal-containing bases (like n-butyllithium or potassium hexamethyldisilazide), is used to form a key carbon-carbon double bond with high E-selectivity. researchgate.netacs.orgnih.gov Similarly, the Julia-Kocienski olefination, another powerful method for stereoselective alkene synthesis, has been employed in synthetic strategies toward this compound analogues and related compounds. mdpi.comsemanticscholar.org This reaction typically involves the use of a palladium catalyst for related cross-coupling steps or organometallic reagents. researchgate.net

| Reaction | Catalyst System | Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation (Kinetic Resolution) | Ti(OiPr)₄ / (-)-DIPT | TBHP, CH₂Cl₂ | (±)-Allylic Alcohol 9 | Epoxy alcohol (+)-10 | 42% | researchgate.net, acs.org |

Photochemical and Electrochemical Methods in this compound Synthesis

The current body of scientific literature does not prominently feature the application of photochemical or electrochemical methods for the direct synthesis of this compound. researchgate.netacs.orgnih.govmdpi.com These advanced techniques, however, represent powerful tools in modern organic synthesis that could offer alternative pathways.

Photochemical synthesis utilizes light energy to promote reactions, often enabling unique transformations under mild conditions that are not achievable through thermal methods. chim.ituzh.ch For instance, photochemical cyclizations are used to construct complex heterocyclic systems. chim.it In principle, photochemical strategies could be envisioned for forming specific bonds within this compound precursors, potentially offering novel disconnections.

Electrochemical synthesis employs electrical current to drive oxidation or reduction reactions, providing a reagent-free method for many transformations. rsc.orgbeilstein-journals.org This approach is considered a green chemistry technique as it can minimize chemical waste. beilstein-journals.org Electrochemical methods have been successfully used for the synthesis of epoxides from alkenes and for creating various functionalized aromatic compounds. mdpi.comresearchgate.netnih.gov While not yet applied to this compound specifically, the principles of electrosynthesis could potentially be adapted for key steps, such as the epoxidation of the diene precursor or the functionalization of the aromatic ring.

Chemo- and Regioselective Functionalization of this compound

The primary and most significant functionalization of this compound reported in the literature is its conversion to (+)-Varitriol. acs.orgnih.gov This transformation is a key step that also supports the proposed biosynthetic pathway where this compound serves as the direct precursor to Varitriol. acs.orgnih.gov

The reaction is an intramolecular SN2-type ring-opening of the epoxide. This process is highly chemo- and regioselective. The hydroxyl group at the C-3 position of the this compound molecule acts as an internal nucleophile, attacking the epoxide ring. nih.gov Due to steric and electronic factors, the nucleophilic attack occurs exclusively at the C-6 position of the epoxide, leading to the formation of a five-membered tetrahydrofuran (B95107) ring, which is characteristic of the Varitriol structure. nih.gov This specific outcome highlights the inherent reactivity patterns of the this compound scaffold, allowing for its controlled conversion into a more complex derivative. The reaction proceeds efficiently and is a critical final step in some total syntheses of Varitriol. acs.org

Divergent Synthesis Strategies from this compound Precursors

Divergent synthesis is a powerful strategy that allows for the creation of multiple structurally related compounds from a common intermediate, enhancing synthetic efficiency. encyclopedia.pub Synthetic routes targeting this compound and its analogues have been designed with divergent principles in mind.

A notable example involves a strategy based on the Julia-Kocienski olefination. mdpi.com In this approach, a common aromatic sulfone fragment can be coupled with various chiral aldehyde precursors. By modifying the structure of the aldehyde, which contains the stereocenters of the side chain, a range of different natural products can be accessed. This methodology has been proposed as a general route for the synthesis of not only this compound but also other related polyketides like Varioxiranols A-G and Varioxiranediols. mdpi.com This highlights how a single, well-designed synthetic pathway can provide access to a library of related natural products by simply "diverting" the synthesis at a late stage through the introduction of a different building block.

Elucidation of Varioxirane S Molecular Architecture and Electronic Structure

High-Resolution Spectroscopic Techniques for Varioxiraneacs.orgmdpi-res.comsemanticscholar.orgencyclopedia.pub

The structural characterization of Varioxirane has been achieved through the application of several high-resolution spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound: Detailed Conformational and Configurational Analysiswikipedia.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been fundamental in determining the structure of this compound and its derivatives. mdpi.comacs.org In the total synthesis of related compounds like Varioxiranol A, ¹H and ¹³C NMR spectra were recorded on 300 (75) MHz or 600 (150) MHz spectrometers. mdpi.com Chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) for ¹H NMR and the CDCl₃ peak for ¹³C NMR. mdpi.com For instance, in the synthesis of a precursor to this compound, detailed ¹H and ¹³C NMR data were reported, confirming the structure of synthetic intermediates. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, have been crucial in establishing the connectivity and relative stereochemistry of this compound and related metabolites like varioxiranediol. researchgate.net For example, the coupling constant between H-10 and H-11 in varioxiranediol was used to determine the erythro configuration. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Fragmentation Studies of this compound and its Metabolites (non-clinical)wikipedia.org

High-resolution mass spectrometry (HRMS) has been instrumental in confirming the elemental composition of this compound and its derivatives. mdpi.comarkat-usa.org HRMS analysis of Varioxiranol A, a related compound, was performed on an OrbitrapVelos mass spectrometer with a heated electrospray ionization (HESI) source. mdpi.com The instrument was operated in full scan mode with a resolution of 100,000. mdpi.com Similarly, HRMS (ESI) was used to confirm the mass of synthetic intermediates in the total synthesis of this compound, with found values closely matching the calculated masses. acs.org These studies provide precise molecular weight information, which is critical for structure elucidation. amazonaws.com

Vibrational Spectroscopy (FTIR, Raman) for Probing this compound's Functional Groups and Molecular Dynamicsmdpi-res.comsemanticscholar.orgencyclopedia.pub

Infrared (IR) spectroscopy has been utilized to identify the functional groups present in this compound and its synthetic precursors. In the total synthesis of this compound, the IR spectrum of an intermediate showed characteristic absorption bands at 2956, 2932, 2858, 1760, 1468, 1253, 1162, and 839 cm⁻¹, corresponding to various stretching and bending vibrations of the molecule. acs.org Fourier-transform infrared (FTIR) spectroscopy has also been used in the characterization of related natural products, helping to identify key functional groups. acs.org While specific Raman spectroscopic data for this compound is not detailed in the provided results, FTIR has been a valuable tool in its structural analysis.

Electronic Circular Dichroism (ECD) and Chiroptical Spectroscopy of this compound for Stereochemical Assignmentsmdpi.commdpi.comntu.edu.sgrroij.comlibretexts.org

Electronic circular dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules like this compound. encyclopedia.pub Although direct ECD data for this compound itself is not explicitly detailed in the search results, its application has been noted in the broader context of related natural products from Aspergillus species. semanticscholar.org The absolute configuration of this compound was ultimately confirmed through its total synthesis and the synthesis of its enantiomer. acs.org Chiroptical methods, in general, are crucial for assigning stereochemistry in complex natural products. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Varioxiranewikipedia.org

While a crystal structure for this compound itself is not mentioned, X-ray crystallography has been pivotal in confirming the structure and absolute configuration of closely related metabolites. libretexts.orgnih.govreddit.com For example, the structures of varioxiranediols A and B, which are formal cyclization products of this compound, were confirmed by X-ray analysis. mdpi.comresearchgate.net This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystal. wikipedia.org The first total synthesis of Varioxiranol A also utilized single-crystal X-ray analysis to confirm its absolute configuration. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of Varioxirane

Fundamental Reactivity of the Varioxirane Ring System

The inherent ring strain and the polarity of the carbon-oxygen bonds in the oxirane ring make this compound susceptible to a variety of chemical transformations. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the attacking reagent and the reaction conditions.

Ring-Opening Reactions of this compound: Mechanisms and Stereochemistry

The most characteristic reaction of epoxides, including this compound, is the cleavage of the C-O bond, which can be initiated by either nucleophiles or electrophiles. These reactions typically proceed with high stereospecificity.

One of the key transformations of this compound is its conversion to (+)-varitriol through an intramolecular SN2 ring-opening of the epoxide. This reaction is believed to be part of the biosynthetic pathway. In this process, a hydroxyl group within the this compound molecule acts as an internal nucleophile, attacking one of the epoxide carbons and leading to the formation of the tetrahydrofuran (B95107) ring system found in varitriol (B143310).

Generally, epoxide ring-opening reactions can proceed through two primary mechanisms:

SN2 Mechanism: Under basic or neutral conditions, a strong nucleophile will attack the less sterically hindered carbon of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The result is an anti-addition of the nucleophile and the resulting hydroxyl group.

SN1-like Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. While not a true SN1 reaction with a discrete carbocation intermediate, it has significant SN1 character. This pathway also typically results in anti-addition.

The stereochemistry of the starting epoxide dictates the stereochemistry of the product. For instance, the ring-opening of a meso-epoxide can lead to the formation of enantiomeric products, while the reaction of a chiral epoxide will result in diastereomeric products.

Electrophilic and Nucleophilic Additions to this compound

The polarized C-O bonds of the this compound ring render the carbon atoms electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions: A wide array of nucleophiles can open the epoxide ring of compounds structurally similar to this compound. These include:

Hydroxides and Alkoxides: In basic media, these strong nucleophiles attack the less substituted carbon in an SN2 fashion.

Amines: Primary and secondary amines are effective nucleophiles for epoxide ring-opening, leading to the formation of amino alcohols.

Thiols: Thiolates are excellent nucleophiles and react readily with epoxides.

Halides: Halide ions can act as nucleophiles, particularly under acidic conditions where the epoxide is activated by protonation.

Organometallic Reagents: Reagents such as Grignards and organolithiums are potent nucleophiles that can open the epoxide ring, forming a new carbon-carbon bond.

The general mechanism for base-catalyzed nucleophilic addition involves the direct attack of the nucleophile on one of the epoxide carbons, followed by protonation of the resulting alkoxide.

Electrophilic Additions: In the presence of acid catalysts, the epoxide oxygen is protonated, activating the ring towards attack by even weak nucleophiles. Lewis acids can also coordinate to the epoxide oxygen, facilitating ring-opening. This activation is a key step in many rearrangement reactions.

Pericyclic and Rearrangement Reactions Involving this compound

While specific pericyclic reactions involving this compound are not extensively documented, the principles of such reactions can be applied. Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. Examples in natural product synthesis include Diels-Alder reactions and sigmatropic rearrangements like the Claisen rearrangement.

More relevant to this compound is the potential for rearrangement reactions. Epoxides, especially when activated by a Lewis acid, can undergo rearrangements to form carbonyl compounds. The Meinwald rearrangement is a classic example where an epoxide isomerizes to a ketone or an aldehyde. The regioselectivity of these rearrangements is dependent on the migratory aptitude of the substituents on the epoxide ring. For aryl-substituted epoxides, the reaction often proceeds with high regioselectivity.

Oxidation and Reduction Chemistry of this compound

The synthesis of this compound and its precursors involves key oxidation and reduction steps.

Oxidation: In the total synthesis of this compound, oxidation reactions are employed to introduce necessary functional groups. For instance, Swern oxidation is used to convert a primary alcohol to an aldehyde, a crucial intermediate for subsequent carbon-carbon bond-forming reactions. Epoxidation itself is an oxidation reaction, where a double bond in a precursor molecule is oxidized to form the oxirane ring of this compound. Reagents like meta-chloroperoxybenzoic acid (mCPBA) or Sharpless epoxidation conditions are commonly used for this transformation.

Reduction: The synthesis of this compound also relies on stereoselective reduction reactions. The diastereoselective reduction of an α,β-unsaturated ketone precursor is a critical step to establish the correct stereochemistry of the hydroxyl group in the final molecule. Various reducing agents have been explored for this purpose, including:

| Reducing Agent | Diastereomeric Ratio (anti:syn or syn:anti) | Reference |

| Zn(BH₄)₂ | Undesired syn isomer as major product | |

| LiEt₃BH | 1:2.3 (undesired:desired) | |

| K-Selectride | - | |

| DIBAL-H | - | |

| NaBH₄/CeCl₃ | Exclusively undesired syn isomer | |

| LiEt₃BH (on a desilylated ketone) | 32:1 (desired anti-diol) |

As shown in the table, the choice of reducing agent and the nature of the substrate are critical for achieving the desired stereoselectivity. Lithium triethylborohydride (LiEt₃BH) has been shown to be highly effective in producing the desired anti-diol with high diastereoselectivity.

Free Radical Chemistry of this compound

The interaction of this compound with free radicals is an area of potential reactivity. Free radicals are highly reactive species with an unpaired electron. The cleavage of an epoxide ring can be diagnostic of the presence of an adjacent free radical.

Free radical reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. In the context of epoxides, free radical-mediated reduction and deoxygenation reactions have been reported. For instance, the reaction of an epoxide with a radical initiator can lead to the formation of a radical intermediate, which can then undergo further transformations.

While specific studies on the free radical chemistry of this compound are limited, it is plausible that the molecule could participate in such reactions, particularly at the allylic positions or through interactions with the epoxide ring.

Kinetic and Thermodynamic Analysis of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics: The study of reaction rates, or kinetics, provides insight into the reaction mechanism. For epoxide ring-opening reactions, the rate is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates in SN2-type openings.

Solvent: The solvent can affect the stability of the transition state and thus the reaction rate.

Catalyst: Acid or base catalysis significantly accelerates the rate of epoxide ring-opening. The kinetics of epoxide-carboxylic acid reactions have been shown to be first-order with respect to both the epoxide and the acid.

Substituents: The electronic and steric nature of the substituents on the epoxide ring can influence the rate of reaction.

Thermodynamics: Thermodynamics deals with the energy changes that occur during a chemical reaction. The ring strain of the epoxide ring in this compound (approximately 13 kcal/mol for a simple epoxide) makes its ring-opening reactions thermodynamically favorable. The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process.

For the isomerization of monoterpene epoxides, a class of compounds with some structural similarities to this compound, thermodynamic analysis has shown that the transformation into aldehydes and ketones is generally spontaneous and exothermic. The enthalpy (ΔH) and entropy (ΔS) of activation are key parameters that describe the energy barrier and the degree of order in the transition state, respectively. For the epoxidation process of some oils, the reaction has been found to be endothermic and non-spontaneous, indicating the need for energy input.

While specific thermodynamic data for this compound transformations are not available in the literature, the general principles of epoxide reactivity suggest that ring-opening reactions will be exothermic and spontaneous.

Derivatization Strategies and Analogue Synthesis based on this compound Reactivity

The inherent reactivity of the this compound scaffold is a cornerstone for the synthesis of its derivatives and analogues. The strategies employed leverage the epoxide's susceptibility to ring-opening and the possibility of modifying precursors before the epoxide is formed.

The most prominent example of using this compound's reactivity is the total synthesis of (+)-varitriol. semanticscholar.orgrsc.org The final step in several synthetic routes to varitriol is the biomimetic intramolecular ring-opening of this compound. mdpi.com For instance, the first stereoselective total synthesis of this compound was successfully concluded by its conversion to (+)-varitriol, which also served to confirm the proposed biosynthetic pathway. researchgate.net This conversion typically involves a final deacetylation step to liberate the C-3 hydroxyl group, which then attacks the epoxide to furnish the varitriol core. mdpi.comnih.gov

Furthermore, synthetic strategies allow for the creation of this compound analogues by modifying the precursors. A biomimetic epoxidation of a silyl-protected diene (a varitriol precursor) using D-DIPT, Ti(OiPr)₄, and TBHP resulted in an epoxide with high diastereoselectivity. Subsequent desilylation yielded 2,3-di-epi-varioxirane (epi-2), an analogue of the natural compound. mdpi.com This demonstrates that by manipulating protecting groups and the stereochemistry of the epoxidation reaction, analogues of this compound can be selectively synthesized.

Synthetic methodologies like the Julia-Kocienski olefination and Horner-Wadsworth-Emmons olefination are pivotal in constructing the carbon skeleton that precedes this compound. semanticscholar.orgresearchgate.net These powerful C-C bond-forming reactions are used to link the aromatic portion of the molecule with the carbohydrate-derived fragment. researchgate.netnih.gov This approach is versatile and has been noted for its potential to prepare not only this compound itself but also a variety of related polyketide derivatives, such as Varioxiranols B-G and varioxiranediols. mdpi.comresearchgate.netresearchgate.net

The table below summarizes key reactions involving the this compound core.

| Reaction Type | Reagents and Conditions | Product(s) | Significance | Reference |

| Intramolecular Epoxide Ring-Opening | K₂CO₃, MeOH, 0 °C → r.t. | (+)-Varitriol | Biomimetic synthesis; supports biosynthetic pathway. | nih.gov |

| Formal Cyclization | (Metabolic) | Varioxiranediols | Formation of related natural products. | researchgate.netmdpi.com |

| Biomimetic Epoxidation (Analogue Synthesis) | 1. d-DIPT, Ti(OiPr)₄, TBHP, CH₂Cl₂ 2. TBAF | 2,3-di-epi-varioxirane | Synthesis of this compound analogues. | mdpi.com |

The table below lists compounds whose synthesis is based on this compound's core structure and reactivity.

| Compound Name | Relationship to this compound | Synthetic Strategy Highlight | Reference |

| (+)-Varitriol | Product of this compound's intramolecular epoxide opening. | Final step is often the cyclization of a this compound-like precursor. | mdpi.comsemanticscholar.org |

| 2,3-di-epi-varioxirane | Stereoisomer of this compound. | Diastereoselective biomimetic epoxidation of a protected diene. | mdpi.com |

| Varioxiranol A | Structurally related polyketide. | Julia-Kocienski olefination to build the backbone. | mdpi.comresearchgate.net |

| Varitriol Analogues | Derivatives with modified aromatic or furanoside parts. | Julia-Kocienski olefination allows for diverse fragments to be coupled. | researchgate.netarkat-usa.org |

| Varioxiranediols | Metabolites from formal cyclization of this compound. | Synthetic strategies for the backbone are applicable. | mdpi.com |

Theoretical and Computational Chemistry of Varioxirane

Quantum Chemical Calculations for Varioxirane

Quantum chemical calculations are fundamental to understanding the behavior of this compound at the electronic level. nih.gov These methods, rooted in solving the Schrödinger equation, can predict a wide range of molecular properties with high accuracy. wikipedia.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger molecules like this compound. mpg.descispace.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my

For this compound, DFT calculations can be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. The MEP map can visualize the electron-rich and electron-deficient regions of this compound, providing insights into its intermolecular interactions and reactive sites.

The stability of this compound can be assessed by calculating its total electronic energy and comparing it with the energies of its isomers or potential degradation products. numberanalytics.com Computational stability analysis can also involve calculating vibrational frequencies to ensure that the optimized geometry corresponds to a true energy minimum. numberanalytics.comflow3d.com While specific DFT studies on this compound are not extensively reported in the literature, the principles of DFT are well-established for providing such insights. arxiv.org

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Total Electronic Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability. |

| LUMO Energy | +Z.ZZZ eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debye | Provides information about the polarity of the molecule. |

| Note: The values in this table are for illustrative purposes to show the type of data generated from DFT calculations, as specific published data for this compound is not available. |

Ab initio quantum chemistry methods are computational techniques that are based on first principles, without the use of experimental data as parameters. wikipedia.orgoxfordreference.com These methods solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of various properties for molecules like this compound. wikipedia.org

High-accuracy ab initio calculations can be used to obtain precise values for:

Geometrical parameters: Bond lengths, bond angles, and dihedral angles of this compound can be determined with high precision. oxfordreference.com

Thermochemical data: Enthalpies of formation, Gibbs free energies, and heat capacities can be calculated.

Spectroscopic properties: IR, Raman, and NMR spectra can be simulated to aid in the experimental characterization of this compound.

The development of computing power has made it possible to apply these accurate methods to increasingly larger molecules. oxfordreference.com For a molecule of this compound's size, these calculations can serve as a benchmark for less computationally expensive methods and provide reliable data where experimental measurements are difficult to obtain. aps.orgacademcity.org.ua

Molecular Dynamics (MD) Simulations of this compound Conformations and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of this compound in different environments, such as in solution. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and allowing the system to evolve over time. cresset-group.com Analysis of the resulting trajectory can reveal:

Conformational Flexibility: Identification of the most stable conformations of this compound and the energy barriers between them. The flexibility of the side chain and the relative orientation of the epoxide and furan (B31954) rings can be explored.

Solvation Effects: Understanding how solvent molecules arrange around this compound and how they influence its conformation and reactivity.

Interactions with Biomolecules: MD simulations can be used to model the interaction of this compound with biological targets, such as proteins or nucleic acids. This can help in understanding its mechanism of action and in designing more potent analogs.

The stability of the simulated system can be assessed using metrics like the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.net These simulations are invaluable for bridging the gap between static molecular structures and dynamic biological processes. cresset-group.com

Prediction of this compound Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. cecam.orgrsc.org For this compound, which contains a reactive epoxide ring, computational methods can provide valuable insights into its chemical behavior. A computational study has suggested that the activation and reaction energies predict a more difficult reaction for a system involving this compound. wanfangdata.com.cn

Methods for predicting reactivity include:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized on the epoxide ring, making it susceptible to nucleophilic attack.

Transition State Theory: By calculating the potential energy surface for a reaction, the transition state structure and its associated activation energy can be determined. smu.edu This allows for the prediction of reaction rates and the comparison of different possible reaction pathways, such as the acid-catalyzed or base-catalyzed opening of the epoxide ring.

Reaction Path Following: Algorithms can trace the intrinsic reaction coordinate (IRC) from a transition state to the corresponding reactants and products, providing a detailed picture of the reaction mechanism. smu.edu

These computational approaches can guide the synthetic chemist in planning reactions and understanding the stability of this compound under various conditions. researchgate.net

Computational Design of this compound-Based Scaffolds and Probes

The unique chemical structure of this compound makes it an attractive starting point for the computational design of new molecular scaffolds and chemical probes. paacademy.combuildiyo.com Computational design involves using algorithms to generate new molecular structures with desired properties. biorxiv.orgnih.gov

Scaffold Design: The this compound core can be used as a scaffold for creating libraries of new compounds. By computationally modifying the substituents on the furan ring or the side chain, it is possible to explore a vast chemical space and identify analogs with potentially improved properties, such as enhanced biological activity or better pharmacokinetic profiles. Structure-based design approaches can be used if the biological target of this compound is known. chemrxiv.org

Chemical Probe Design: Chemical probes are essential tools for studying biological systems. burleylabs.co.uk this compound can be computationally modified to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create activity-based probes. researchgate.net The design process would involve ensuring that the addition of the reporter group does not significantly alter the binding affinity or reactivity of the parent molecule. semanticscholar.org This "reverse design" approach leverages the known properties of an active molecule to create useful research tools. semanticscholar.org

Illustrative Data Table: Computationally Designed this compound Analogs

| Analog ID | Modification | Predicted Property |

| VAR-001 | Hydroxyl group at C-X | Increased water solubility |

| VAR-002 | Fluorine substitution on the aromatic ring | Enhanced binding affinity to target |

| VAR-PROBE-1 | Addition of a terminal alkyne | Suitable for click chemistry conjugation |

| Note: This table is illustrative and does not represent actual synthesized compounds. |

Machine Learning Applications in this compound Chemistry

Machine learning (ML), a subset of artificial intelligence (AI), is increasingly being used to accelerate discovery in natural product chemistry. dypvp.edu.inijrpas.comrsc.org As this compound is a polyketide natural product, ML methods can be applied to various aspects of its chemistry. nih.govresearchgate.net

Structure Elucidation: ML algorithms can be trained on large datasets of spectral data (e.g., NMR, MS) to predict the chemical structure of unknown natural products. dypvp.edu.in This can aid in the rapid identification of this compound and related compounds from natural extracts.

Biosynthesis Prediction: Machine learning models can analyze the genomic data of the producing organism to predict the biosynthetic gene clusters responsible for producing polyketides like this compound. helmholtz-hips.de Tools like Seq2PKS and DeepT2 are being developed to predict the chemical structures of polyketides from their gene sequences. nih.govrsc.orgrsc.org

Property Prediction: ML models can be trained to predict various properties of molecules, such as their bioactivity, toxicity, and pharmacokinetic profiles (ADMET). nih.gov This can be used to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and testing. nih.gov

Reaction Prediction: ML can assist in predicting the outcomes of chemical reactions, helping to optimize the synthesis of this compound and its derivatives. oup.com

The integration of ML into the study of this compound holds the potential to significantly streamline the discovery and development of new therapeutic agents based on its structure. mdpi.com

Biomolecular Interactions and Fundamental Biological Mechanisms of Varioxirane

Varioxirane as a Chemical Probe for Mechanistic Biological Studies

The utility of a compound as a chemical probe relies on a deep understanding of its selectivity and mechanism of action. For this compound, this would necessitate a series of foundational studies.

Elucidation of this compound's Molecular Target Binding Mechanisms (in vitro)

To understand how this compound interacts with its biological targets, in vitro binding assays would be essential. Research in this area would aim to identify the specific biomolecules (e.g., proteins, nucleic acids) that this compound binds to. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to determine binding affinity (Kd), and association and dissociation rate constants. X-ray crystallography or cryo-electron microscopy could then be used to resolve the three-dimensional structure of the this compound-target complex, revealing the precise molecular interactions at the atomic level.

This compound's Influence on Enzyme Activity and Inhibition Mechanisms (in vitro)

Should this compound be found to interact with enzymes, a thorough investigation of its effects on their catalytic activity would be required. This would involve enzymatic assays to determine whether this compound acts as an inhibitor or an activator. If it is an inhibitor, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify its potency, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Investigation of this compound's Interactions with Cellular Components at a Molecular Level

Beyond isolated biomolecules, understanding how this compound interacts with components within a cellular environment is crucial. This could be investigated using techniques such as cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. Furthermore, chemical proteomics approaches, often involving the use of tagged this compound derivatives, could be employed to pull down and identify its interacting partners from cell lysates, providing a broader view of its cellular interactome.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Target Affinity and Selectivity

A critical aspect of developing a chemical probe is understanding how its chemical structure relates to its biological activity. Structure-activity relationship (SAR) studies would involve the synthesis and evaluation of a series of this compound analogs. By systematically modifying different parts of the this compound molecule and assessing the impact of these changes on target binding affinity and selectivity, researchers could identify the key chemical features required for its biological activity. This information is invaluable for optimizing the potency and selectivity of the probe.

Biophysical Characterization of this compound-Biomolecule Complexes

To gain a deeper understanding of the physical nature of this compound's interaction with its biological targets, various biophysical techniques would be employed. Nuclear magnetic resonance (NMR) spectroscopy could provide insights into the conformational changes that occur in a target protein upon this compound binding. Circular dichroism (CD) spectroscopy would be used to assess changes in the secondary structure of the biomolecule. Techniques like differential scanning calorimetry (DSC) could reveal the thermodynamic stability of the this compound-biomolecule complex.

Metabolic Transformations of this compound by Isolated Enzymatic Systems (in vitro)

Understanding the metabolic fate of this compound is important for interpreting its biological effects. In vitro studies using isolated enzymatic systems, such as liver microsomes which contain a high concentration of cytochrome P450 enzymes, would be conducted. These experiments would help to identify the metabolic pathways involved in the breakdown of this compound and to characterize the chemical structures of its metabolites. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would be essential for this analysis.

No Information Found for "this compound"

Following a comprehensive search of available scientific and chemical literature, no data or references could be found for a chemical compound named "this compound." This suggests that "this compound" may not be a recognized or existing chemical entity within the public domain of scientific research.

Consequently, it is not possible to generate an article on its advanced applications and interdisciplinary research as outlined in the request. The subsequent sections of the proposed article, including its use as a synthetic building block, its role in supramolecular chemistry, and its applications in materials science, cannot be addressed due to the absence of any foundational information on the compound itself.

It is recommended to verify the spelling or any alternative nomenclature for the compound of interest. Chemical compounds are often known by multiple names, including systematic IUPAC names, common names, or specific trade names. Without a valid identifier, no further information can be retrieved.

Advanced Applications and Interdisciplinary Research Involving Varioxirane

Varioxirane in Advanced Materials Science

This compound in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks, typically metal ions or clusters for MOFs and organic linkers for both. The selection of these building blocks is crucial in determining the framework's topology, porosity, and functional properties.

A thorough review of the current scientific literature reveals no published research on the use of the chemical compound this compound as a building block or linker in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks. The structural complexity and specific functional groups of this compound may present challenges for its direct incorporation into these frameworks using current synthetic methodologies. The stability of the oxirane ring under the solvothermal or high-temperature conditions often employed for MOF and COF synthesis could also be a limiting factor.

Future research could explore the possibility of chemically modifying this compound to introduce functional groups more amenable to framework construction, such as carboxylic acids or amines, which are commonly used as linkers. mdpi.comresearchgate.net However, at present, there is no data or research to suggest that this compound has been successfully integrated into MOF or COF structures.

Catalytic Applications of this compound and its Derivatives

The catalytic potential of a molecule is often linked to its structural and electronic properties, such as the presence of active sites, functional groups, and the ability to stabilize transition states. wikipedia.org While the direct catalytic applications of this compound and its derivatives are not extensively documented in the current literature, an analysis of its structure allows for the exploration of its potential in catalysis.

The this compound molecule contains several key functional groups, including an epoxide (oxirane) ring, hydroxyl groups, and a substituted aromatic ring. These features are known to be involved in various catalytic processes.

Potential Catalytic Roles:

Epoxide Ring as an Electrophilic Site: The strained three-membered oxirane ring is a potent electrophile, susceptible to nucleophilic attack. This reactivity could be harnessed in catalytic processes where this compound or its derivatives act as intermediates for delivering specific functional groups to a substrate.

Hydroxyl Groups as Hydrogen Bond Donors/Acceptors: The presence of hydroxyl groups allows for the formation of hydrogen bonds, which can play a crucial role in catalysis by orienting substrates, stabilizing transition states, or participating in proton transfer steps.

Aromatic Ring as a Structural Scaffold: The substituted benzyl (B1604629) alcohol moiety provides a rigid scaffold that can be functionalized to tune the steric and electronic properties of potential catalytic sites.

While the total synthesis of this compound and its stereoisomers has been the primary focus of research to date, the inherent reactivity of its functional groups suggests a potential for its derivatives to be developed as catalysts for specific organic transformations. acs.orgnih.gov For instance, chiral derivatives of this compound could potentially be explored as asymmetric catalysts, leveraging the defined stereochemistry of the molecule.

It is important to note that this discussion is based on the chemical functionalities present in the this compound structure and general principles of catalysis. As of now, there is a lack of specific research demonstrating the use of this compound or its derivatives as primary catalysts in chemical reactions. Future investigations are needed to explore and validate these potential catalytic applications.

Future Research Directions and Unaddressed Challenges in Varioxirane Chemistry

Development of Next-Generation Varioxirane Synthetic Strategies

The initial total synthesis of this compound has been a significant achievement, confirming its absolute configuration and its role as a biosynthetic precursor to (+)-varitriol. Key reactions in the established routes include the Sharpless-Katsuki asymmetric epoxidation, the Horner-Wadsworth-Emmons olefination, and the Julia-Kocienski olefination. While effective on a laboratory scale, these multi-step syntheses present opportunities for improvement in efficiency and scalability.

Future synthetic strategies will likely focus on several key areas:

Catalytic Efficiency: Exploring new catalytic methods to replace stoichiometric reagents, particularly in the olefination and reduction steps. This would not only improve the environmental footprint of the synthesis but could also offer alternative pathways with different selectivity.

Flow Chemistry: Adapting the synthesis to a continuous flow process could offer significant advantages in terms of safety, reproducibility, and ease of scale-up. researchgate.net Flow chemistry can also enable the use of reaction conditions that are difficult to achieve in traditional batch synthesis. researchgate.net

A comparison of current and potential future synthetic approaches is summarized in the table below.

| Feature | Current Synthetic Strategies | Next-Generation Strategies |

| Key Reactions | Sharpless-Katsuki epoxidation, Horner-Wadsworth-Emmons, Julia-Kocienski olefination | Novel cascade reactions, improved catalytic olefinations |

| Overall Steps | Multi-step linear sequences | More convergent, fewer overall steps |

| Reagent Use | Stoichiometric reagents in some steps | Increased use of catalytic methods |

| Production Scale | Laboratory scale | Potential for continuous flow and larger scale production |

Deeper Understanding of this compound's Fundamental Chemical Reactivity

The inherent reactivity of the epoxide functional group in this compound is a key feature that warrants deeper investigation. Epoxides are highly reactive due to their significant ring strain, making them susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.orglumenlearning.comwikipedia.org This reactivity can be modulated by the surrounding chemical environment and the nature of the attacking nucleophile.

Future research should aim to:

Systematically Map Reactivity: Conduct systematic studies on the reaction of this compound with a diverse panel of nucleophiles (e.g., oxygen, nitrogen, sulfur, and carbon-based) under both acidic and basic conditions to map its reactivity profile. lumenlearning.comlibretexts.org This will provide a foundational understanding for its use as a synthetic intermediate.

Computational Modeling: Employ computational methods, such as density functional theory (DFT), to model the transition states of various ring-opening reactions. nih.govresearchgate.net This can provide insights into the regioselectivity and stereoselectivity of these transformations and predict the outcomes of new reactions.

Biomimetic Reactions: Investigate biomimetic reactions that mimic the proposed biosynthetic conversion of this compound to Varitriol (B143310) and other related natural products. This could uncover novel, enzyme-inspired transformations.

The general reactivity of epoxides is summarized in the table below.

| Condition | Mechanism | Nucleophilic Attack Site | Product Stereochemistry |

| Basic/Neutral | SN2 | Less substituted carbon | trans |

| Acidic | SN1-like | More substituted carbon (carbocation stability) | trans |

Exploration of Novel this compound-Derived Scaffolds for Chemical Innovation

The this compound molecule, with its chiral centers and reactive epoxide handle, is an attractive starting point for the synthesis of novel chemical scaffolds. The epoxide ring can be strategically opened to introduce a wide range of functional groups, leading to the generation of diverse molecular architectures that are not readily accessible by other means. rsc.orgresearchgate.net

Future work in this area should focus on:

Diversity-Oriented Synthesis: Utilize this compound as a chiral building block in diversity-oriented synthesis campaigns to create libraries of novel compounds. This could involve a series of divergent reactions from a common intermediate derived from this compound's epoxide ring-opening.

Cascade Reactions: Design and explore cascade reactions initiated by the ring-opening of the this compound epoxide. nih.gov Such cascades could lead to the rapid construction of complex polycyclic structures, potentially mimicking the biosynthesis of other polyether natural products. nih.gov

Synthesis of Analogs: Systematically synthesize analogs of related natural products like the varioxiranols and varioxiranediols. A synthetic strategy based on the Julia-Kocienski coupling reaction has been proposed as a general route to these compounds.

Integration of this compound Research with Artificial Intelligence and Automation in Chemical Discovery

The fields of artificial intelligence (AI) and laboratory automation are poised to revolutionize natural product chemistry. bioengineer.orgsigmaaldrich.com For a molecule like this compound, these technologies can accelerate progress in several key areas.

Potential applications include:

Retrosynthetic Planning: AI-powered retrosynthesis software can propose novel and more efficient synthetic routes to this compound and its derivatives. nih.govsynthiaonline.com These programs can analyze vast reaction databases to identify non-obvious synthetic strategies. nih.govnih.gov

Biosynthetic Pathway Elucidation: Machine learning algorithms can analyze genomic data from the producing organism, Emericella variecolor, to help identify the gene clusters responsible for this compound biosynthesis. nih.govresearchgate.netmaxapress.com This can provide insights for bio-inspired synthetic strategies and metabolic engineering efforts.

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly synthesize and test analogs of this compound. sigmaaldrich.comcognit.ca This high-throughput approach can accelerate the exploration of structure-activity relationships for new this compound-derived compounds.

Overcoming Scalability Challenges in this compound Production for Research Needs

A significant hurdle in the broader investigation of many complex natural products is the difficulty in producing sufficient quantities for in-depth biological studies and further chemical exploration. consensus.appglchemtec.ca The current multi-step synthesis of this compound is likely to face several scalability challenges. researchgate.netresearchgate.net

Key challenges and potential solutions include:

Reagent Cost and Availability: Some reagents used in the synthesis, particularly chiral catalysts like diethyl tartrate for the Sharpless epoxidation, can be expensive on a large scale. Research into more cost-effective catalysts or alternative asymmetric transformations will be crucial.

Reaction Workup and Purification: Multi-step syntheses often involve numerous and time-consuming chromatographic purifications. Developing a synthesis that allows for telescoping of steps (combining multiple reaction steps without intermediate purification) or utilizes crystallization for purification would significantly improve scalability.

Hazardous Reagents: The use of reagents like tert-butyl hydroperoxide (TBHP) in the Sharpless epoxidation presents safety concerns at larger scales. chem-station.com Exploring alternative, safer oxidants or implementing flow chemistry setups can mitigate these risks. The Julia-Kocienski olefination is noted to have fewer problems with scale-up compared to the classical variant. organic-chemistry.org

Q & A

Basic Research Question

- NMR Spectroscopy : - and -NMR identify epoxide ring protons and carbons, with coupling constants () confirming stereochemistry.

- IR Spectroscopy : Epoxide ring vibrations (∼1250 cm) validate functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula, while fragmentation patterns elucidate stability.

Cross-referencing with X-ray crystallography data resolves ambiguous stereochemical assignments .

What experimental approaches optimize enantiomeric purity in this compound’s asymmetric synthesis?

Advanced Research Question

- Chiral Catalysts : Sharpless asymmetric epoxidation using titanium-based catalysts achieves high enantiomeric excess (ee).

- Chromatographic Resolution : Chiral HPLC columns (e.g., cellulose derivatives) separate enantiomers post-synthesis.

- Kinetic Resolution : Adjust reaction kinetics to favor one enantiomer via temperature or catalyst modulation.

Quantitative analysis via circular dichroism (CD) or chiral shift reagents in NMR ensures ee >98%, critical for pharmacological studies .

How to design experiments assessing this compound’s interaction with biological targets?

Q. Methodological Guidance

- In Silico Screening : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes like cytochrome P450.

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify ligand-protein interactions.

- Control Experiments : Use enantiomerically pure this compound and inactive analogs to isolate stereospecific effects.

Mixed-methods frameworks (e.g., PICO for hypothesis formulation) ensure alignment between computational predictions and experimental outcomes .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Q. Research Compliance

- Carcinogenicity Protocols : Follow OSHA guidelines (29 CFR 1910.1200) for handling suspected carcinogens, including fume hood use and PPE (gloves, lab coats).

- Waste Disposal : Neutralize epoxide residues before disposal via approved chemical waste facilities.

- Ethical Review : Obtain institutional approval for bioactivity studies involving human cell lines or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.